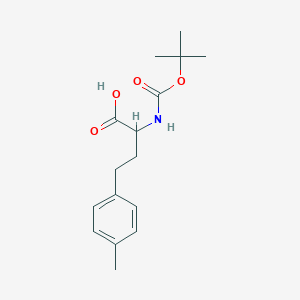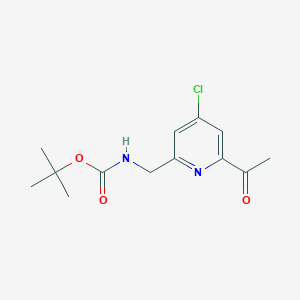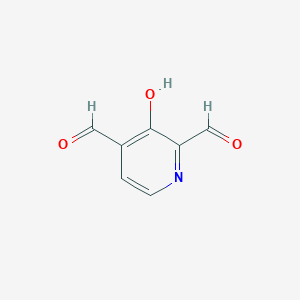
2-(Difluoromethyl)pyridine-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This makes it a valuable scaffold in drug design, where it can modulate the activity of biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetonitrile moiety.
3-Difluoromethylpyridine: Similar structure with the difluoromethyl group at a different position.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H6F2N2 |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
2-[2-(difluoromethyl)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-6(3-4-11)2-1-5-12-7/h1-2,5,8H,3H2 |
InChI-Schlüssel |
FUEVFERSDQRXDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















